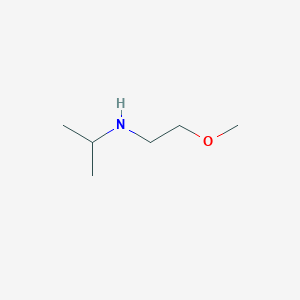

N-(2-Methoxyethyl)isopropylamine

Descripción general

Descripción

Synthesis Analysis

The synthesis of (S)-Methoxyisopropylamine, a closely related compound, has been achieved through a high-productivity biocatalytic process involving the transamination of methoxyacetone and isopropylamine. This process was optimized through various scientific disciplines, resulting in significant yields applicable to agrochemical manufacturing (Matcham, Nelson, Wang, & Wu, 1999).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of N-(2-Methoxyethyl)isopropylamine were not found, related research into the molecular structures of similar compounds suggests the importance of stereochemistry and molecular orientation in determining the compound's properties and reactivity (Shetty & Nelson, 1988).

Chemical Reactions and Properties

The chemical reactivity of N-(2-Methoxyethyl)isopropylamine is highlighted in its involvement in the synthesis of poly(N-alkyliminoalanes) and dimeric N-isopropylhydroxamic acids, showcasing its versatility in forming complex molecules (Dozzi, Busetto, Salvatori, & Cucinella, 1980); (Smith & Raymond, 1980).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are crucial for understanding how N-(2-Methoxyethyl)isopropylamine behaves under various conditions. Research on closely related compounds suggests that factors like stereochemistry significantly influence these properties (Ito & Ishizone, 2006).

Aplicaciones Científicas De Investigación

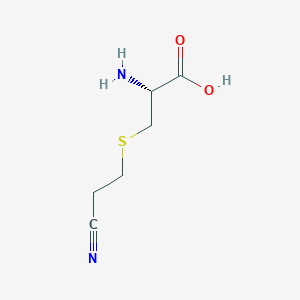

Asymmetric Synthesis of Unnatural Amino Acids : A study by Park, Dong, and Shin (2013) developed a method for asymmetric synthesis of unnatural amino acids using isopropylamine as an amino donor. This approach enables the production of synthetic amino acids with high purity and low cost (Park, Dong, & Shin, 2013).

RAFT Polymerization of N-isopropylacrylamide (NIPAM) : Convertine et al. (2004) demonstrated room-temperature RAFT polymerization of NIPAM using isopropylamine derivatives, contributing to advancements in biomacromolecule research (Convertine et al., 2004).

Catalysis for Direct Amide Formation : Arnold et al. (2008) synthesized novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts to improve direct amide formation under ambient conditions, finding the best performance at 5 mol% loading in higher dilution conditions (Arnold et al., 2008).

Differentiation of Positional Isomers : Brandt et al. (2015) utilized mass spectral techniques to differentiate between positional isomers in N-benzyl-substituted phenethylamines and 5-methoxytryptamines, aiding in medicinal research and recreational use (Brandt et al., 2015).

Disruption of HIV-1 Replication : Saavedra et al. (2001) explored the potential of R(2)NN(O)NO diazeniumdiolate anions, derived from isopropylamine, to disrupt HIV-1 replication, offering potential for drug discovery (Saavedra et al., 2001).

Forensic Toxicology : Temporal et al. (2017) predicted major metabolites of NBOMe compounds using human liver microsomes, aiding in forensic toxicology and identification in blood and urine samples (Temporal et al., 2017).

Investigation of Psychotomimetic Phenethylamines : Shulgin, Sargent, and Naranjo (1969) studied psychotomimetic phenethylamines with an isopropylamine side chain, suggesting potential structures for the hypothetical psychotogen of schizophrenia (Shulgin, Sargent, & Naranjo, 1969).

Safety and Hazards

“N-(2-Methoxyethyl)isopropylamine” is classified as a flammable liquid and vapor . It can cause severe skin burns and eye damage . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces . Containers should be kept tightly closed and grounded/bonded . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . If swallowed, one should rinse the mouth and not induce vomiting . Contaminated clothing should be washed before reuse . The compound should be stored in a well-ventilated place and kept cool .

Propiedades

IUPAC Name |

N-(2-methoxyethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2)7-4-5-8-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMCVTLHNNUEZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338869 | |

| Record name | N-(2-Methoxyethyl)isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyethyl)isopropylamine | |

CAS RN |

104678-18-4 | |

| Record name | N-(2-Methoxyethyl)isopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Methoxyethyl)isopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

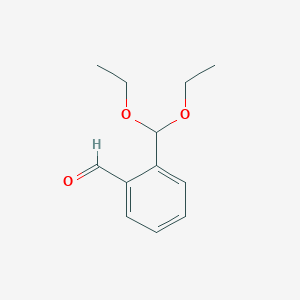

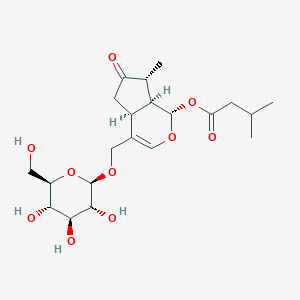

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

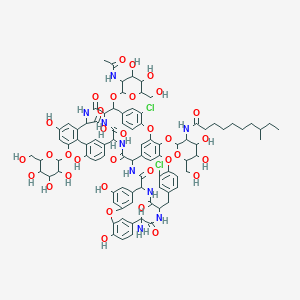

![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21238.png)

![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)

![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)